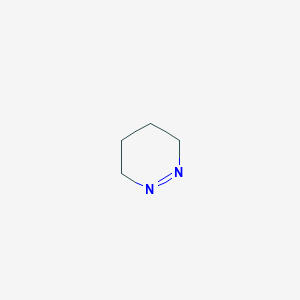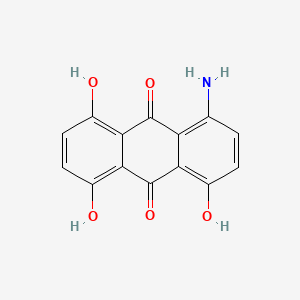
3,4,5,6-Tetrahydropyridazine
Overview
Description
3,4,5,6-Tetrahydropyridazine is a heterocyclic compound featuring a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5,6-Tetrahydropyridazine can be synthesized through several methods. One notable method involves the transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes . This reaction is efficient, offering high yields and a wide substrate scope. The reaction conditions typically involve the use of alkoxyallenes and 1,2-diaza-1,3-dienes under mild conditions, making it an attractive synthetic route.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the (4 + 2) cycloaddition reaction makes it suitable for industrial applications, ensuring high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3,4,5,6-Tetrahydropyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the decomposition of methyl diazoacetate in the presence of pyridine leads to the formation of tetrahydropyridazine derivatives .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include methyl diazoacetate, pyridine, and transition metal catalysts such as Rhodium (II) acetate and Copper (II) acetylacetonate . These reactions often occur under reflux conditions, ensuring the complete conversion of reactants to products.
Major Products: The major products formed from these reactions include various substituted tetrahydropyridazines and pyrroles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4,5,6-Tetrahydropyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydropyridazine involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation . This mechanism underlies its potential use as an antiplatelet agent.
Comparison with Similar Compounds
- Pyridazine
- Pyridazinone
- Pyrrole
Comparison: 3,4,5,6-Tetrahydropyridazine is unique due to its specific ring structure and the presence of two adjacent nitrogen atoms. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds like pyridazine and pyridazinone . While pyridazine and pyridazinone are also important in medicinal chemistry, this compound offers unique advantages in terms of its synthetic accessibility and diverse applications .
Properties
IUPAC Name |
3,4,5,6-tetrahydropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-2-4-6-5-3-1/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBGDLOZNZOWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504631 | |
| Record name | 3,4,5,6-Tetrahydropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64030-37-1 | |
| Record name | 3,4,5,6-Tetrahydropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying compounds like 3,4,5,6-Tetrahydropyridazine in chemistry?
A: These compounds are valuable tools for studying reactive intermediates like 1,4-biradicals. Upon thermal decomposition, 3,4,5,6-Tetrahydropyridazines generate these short-lived species, allowing researchers to investigate their behavior and reactions. [, ]
Q2: How does the structure of this compound derivatives affect the outcome of their thermal decomposition?
A: The type and position of substituents on the this compound ring significantly influence the products formed during decomposition. For example, cis-3,4-dimethyl-3,4,5,6-tetrahydropyridazine decomposes to yield a mixture of products through both direct and 1,4-biradical pathways, with the ratio influenced by the stereochemistry of the starting material. [] In contrast, cis-3,6-diphenyl-3,4,5,6-tetrahydropyridazine decomposes primarily to styrene and cis/trans-1,2-diphenylcyclobutane, suggesting a dominant 1,4-diphenyl-1,4-butadiyl diradical intermediate. []
Q3: What insights have researchers gained about 1,4-biradicals from studying 3,4,5,6-Tetrahydropyridazines?
A: Through experiments using substituted 3,4,5,6-Tetrahydropyridazines, researchers have determined the relative rates of rotation, cleavage, and closure for 1,4-biradicals generated during thermal decomposition. For instance, studies on 3-methyl-1,4-pentanediyl revealed that the rates of rotation, cleavage, and closure are similar. [] These findings contribute to our understanding of fundamental chemical processes like olefin dimerization and cyclobutane thermolysis.
Q4: Why is stereochemistry important in these studies?
A: Utilizing specifically synthesized cis and trans isomers of this compound derivatives allows scientists to track the stereochemical course of the decomposition reactions. [, , ] This provides valuable information about the geometry and behavior of the intermediate 1,4-biradicals. For example, analyzing the ratios of cis and trans products formed from specific isomers helps determine the relative rates of rotation versus closure of the biradical intermediates. []
Q5: How does temperature influence the decomposition of 3,4,5,6-Tetrahydropyridazines?
A: Temperature plays a significant role in the decomposition pathway and product distribution. For instance, the retention/inversion ratios of 1,2-dimethylcyclobutane produced from cis- and trans-3,6-dimethyl-3,4,5,6-tetrahydropyridazine differ depending on the reaction temperature, indicating a temperature dependence on the stereospecificity of the reaction. [] This highlights the importance of controlling and considering temperature when studying these reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-2-amino-5-[[5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B1659162.png)
![(5Z)-2-amino-5-[[4-(2-phenoxyethoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B1659166.png)
![(5Z)-5-[[3-methoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659167.png)
![(5Z)-2-amino-5-[[3-ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B1659168.png)

![(5Z)-5-[[4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659170.png)
![(6Z)-6-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1659171.png)
![(5Z)-2-amino-5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B1659173.png)

![(5Z)-3-ethyl-5-[[2-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659177.png)
![(5Z)-2-amino-5-[[3,5-dichloro-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B1659178.png)
![(5Z)-5-[[5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659179.png)
![(5Z)-5-[[3-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659181.png)
